![molecular formula C23H20F3N3OS2 B303534 2-{[3-cyano-6-(2-thienyl)-4-(trifluoromethyl)-2-pyridyl]sulfanyl}-N~1~-(1-phenylethyl)butanamide](/img/structure/B303534.png)
2-{[3-cyano-6-(2-thienyl)-4-(trifluoromethyl)-2-pyridyl]sulfanyl}-N~1~-(1-phenylethyl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[3-cyano-6-(2-thienyl)-4-(trifluoromethyl)-2-pyridyl]sulfanyl}-N~1~-(1-phenylethyl)butanamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 2-{[3-cyano-6-(2-thienyl)-4-(trifluoromethyl)-2-pyridyl]sulfanyl}-N~1~-(1-phenylethyl)butanamide involves the inhibition of key enzymes and pathways involved in inflammation and oxidative stress. The compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, as well as the activation of nuclear factor kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. Additionally, the compound has been found to scavenge free radicals and inhibit lipid peroxidation, thereby reducing oxidative stress.
Biochemical and Physiological Effects:
2-{[3-cyano-6-(2-thienyl)-4-(trifluoromethyl)-2-pyridyl]sulfanyl}-N~1~-(1-phenylethyl)butanamide has been shown to have a variety of biochemical and physiological effects. In animal studies, the compound has been found to reduce inflammation, oxidative stress, and neuronal damage in models of neurodegenerative diseases. Additionally, the compound has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-{[3-cyano-6-(2-thienyl)-4-(trifluoromethyl)-2-pyridyl]sulfanyl}-N~1~-(1-phenylethyl)butanamide in lab experiments is its potent anti-inflammatory and antioxidant properties, which make it a promising candidate for the treatment of various diseases. However, one limitation is that the compound has not yet been extensively studied in humans, and its safety and efficacy in clinical trials are yet to be determined.
Direcciones Futuras
There are several future directions for the study of 2-{[3-cyano-6-(2-thienyl)-4-(trifluoromethyl)-2-pyridyl]sulfanyl}-N~1~-(1-phenylethyl)butanamide. One direction is to investigate its potential use in the treatment of other neurological disorders, such as Huntington's disease and multiple sclerosis. Another direction is to explore its potential as a chemopreventive agent for various types of cancer. Additionally, further studies are needed to determine the safety and efficacy of the compound in clinical trials.
Métodos De Síntesis
The synthesis of 2-{[3-cyano-6-(2-thienyl)-4-(trifluoromethyl)-2-pyridyl]sulfanyl}-N~1~-(1-phenylethyl)butanamide involves the reaction of 3-cyano-6-(2-thienyl)-4-(trifluoromethyl)-2-pyridine thiol with N-(1-phenylethyl)butanamide in the presence of a catalyst. The resulting product is a white crystalline solid that can be purified through recrystallization.
Aplicaciones Científicas De Investigación
2-{[3-cyano-6-(2-thienyl)-4-(trifluoromethyl)-2-pyridyl]sulfanyl}-N~1~-(1-phenylethyl)butanamide has been studied extensively for its potential therapeutic applications. It has been found to exhibit potent anti-inflammatory, antioxidant, and anticancer properties. The compound has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
Nombre del producto |
2-{[3-cyano-6-(2-thienyl)-4-(trifluoromethyl)-2-pyridyl]sulfanyl}-N~1~-(1-phenylethyl)butanamide |
|---|---|
Fórmula molecular |
C23H20F3N3OS2 |
Peso molecular |
475.6 g/mol |
Nombre IUPAC |
2-[3-cyano-6-thiophen-2-yl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-(1-phenylethyl)butanamide |
InChI |
InChI=1S/C23H20F3N3OS2/c1-3-19(21(30)28-14(2)15-8-5-4-6-9-15)32-22-16(13-27)17(23(24,25)26)12-18(29-22)20-10-7-11-31-20/h4-12,14,19H,3H2,1-2H3,(H,28,30) |
Clave InChI |
GXROUVJVOPFJKS-UHFFFAOYSA-N |
SMILES |
CCC(C(=O)NC(C)C1=CC=CC=C1)SC2=C(C(=CC(=N2)C3=CC=CS3)C(F)(F)F)C#N |
SMILES canónico |
CCC(C(=O)NC(C)C1=CC=CC=C1)SC2=C(C(=CC(=N2)C3=CC=CS3)C(F)(F)F)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



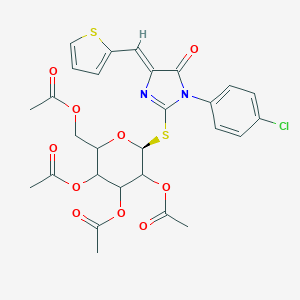
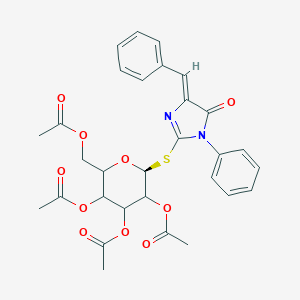
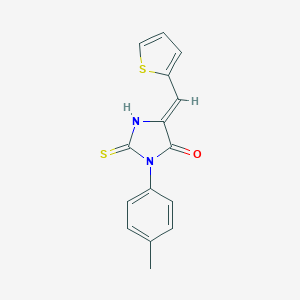
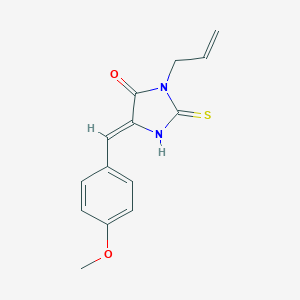

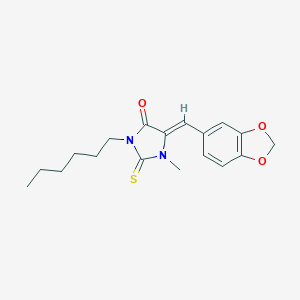

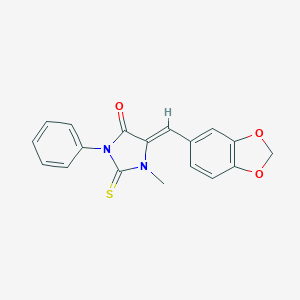





![ethyl 5-[(cyclobutylcarbonyl)amino]-1-(4-isopropylphenyl)-1H-pyrazole-4-carboxylate](/img/structure/B303475.png)